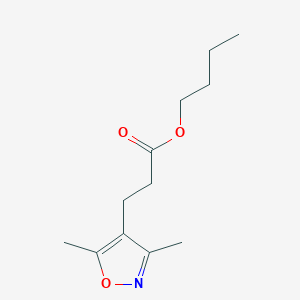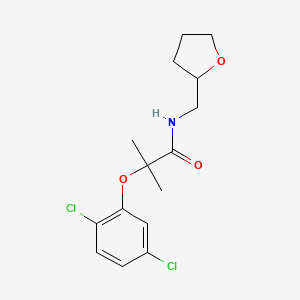
butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate
Übersicht
Beschreibung
Butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate is an organic compound that is widely used in the field of scientific research. It is a derivative of isoxazole, which is a five-membered heterocyclic compound. This compound has gained significant attention in recent years due to its various applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate can reduce inflammation and pain.
Biochemical and Physiological Effects:
Butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate has been found to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate is its ease of synthesis. It can be synthesized using simple laboratory techniques and is readily available. It also has a wide range of applications in the field of medicinal chemistry.
However, there are also some limitations associated with the use of butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate. It has been found to exhibit cytotoxicity at higher concentrations, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the research on butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate. One area of research is the development of new drug molecules based on this compound. It has been found to possess several pharmacological properties that make it a promising candidate for drug discovery.
Another area of research is the study of its mechanism of action. The exact mechanism of action of butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate is not fully understood, and further research is needed to elucidate its mode of action.
Conclusion:
In conclusion, butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate is an organic compound that has several applications in the field of scientific research. It is widely used in the field of medicinal chemistry for the synthesis of new drug molecules. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications in drug discovery.
Wissenschaftliche Forschungsanwendungen
Butyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate has several applications in scientific research. It is widely used in the field of medicinal chemistry for the synthesis of new drug molecules. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been found to exhibit antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-4-5-8-15-12(14)7-6-11-9(2)13-16-10(11)3/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKPLZKIOZHFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC1=C(ON=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4846702.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4846710.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B4846716.png)
![N-{5-[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4846723.png)
![{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4846730.png)
![N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B4846753.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide](/img/structure/B4846756.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4846764.png)
![4-methoxy-N-({4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4846765.png)
![N-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]glycine hydrochloride](/img/structure/B4846777.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846794.png)
![N-(4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide](/img/structure/B4846798.png)
![2-[({[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4846804.png)